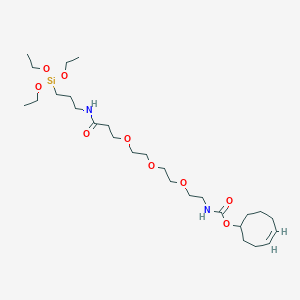

TCO-PEG3-triethoxysilane

Description

BenchChem offers high-quality TCO-PEG3-triethoxysilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about TCO-PEG3-triethoxysilane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[3-oxo-3-(3-triethoxysilylpropylamino)propoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H52N2O9Si/c1-4-35-39(36-5-2,37-6-3)24-12-16-28-26(30)15-18-32-20-22-34-23-21-33-19-17-29-27(31)38-25-13-10-8-7-9-11-14-25/h7-8,25H,4-6,9-24H2,1-3H3,(H,28,30)(H,29,31)/b8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXQAFZQBZKLJGI-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCNC(=O)CCOCCOCCOCCNC(=O)OC1CCCC=CCC1)(OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[Si](CCCNC(=O)CCOCCOCCOCCNC(=O)OC1CCC/C=C/CC1)(OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H52N2O9Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Application Note: TCO-PEG3-Triethoxysilane Surface Functionalization

Executive Summary

This guide details the protocol for modifying silicon wafers with Trans-Cyclooctene (TCO)-PEG3-triethoxysilane . This surface modification enables the rapid, catalyst-free attachment of Tetrazine-tagged biomolecules via the Inverse Electron Demand Diels-Alder (IEDDA) reaction.

Unlike standard amine- or epoxy-silanization, TCO-functionalization requires strict adherence to thermal and environmental controls to preserve the high ring strain energy (~26 kcal/mol) of the trans-cyclooctene moiety. Loss of this strain (isomerization to cis-cyclooctene) renders the surface bio-inert. This protocol prioritizes TCO integrity over rapid processing.

Chemical Foundation & Mechanism

The Molecule: TCO-PEG3-Triethoxysilane

-

TCO Moiety: The "click" handle.[1] Reacts with Tetrazines (

) [1].[2][3][4] -

PEG3 Linker: A polyethylene glycol spacer that improves water solubility and provides conformational flexibility, allowing the TCO headgroup to extend away from the surface for maximum accessibility.

-

Triethoxysilane Anchor: The surface-reactive group. Triethoxysilanes hydrolyze slower than trimethoxysilanes, allowing for better control over self-assembled monolayer (SAM) formation and reduced vertical polymerization (clumping) [2].

Reaction Mechanism

The deposition follows a classic sol-gel mechanism adapted for surface grafting:

-

Hydrolysis: Ethoxy groups convert to silanols (-Si-OH) via trace moisture.

-

Physisorption: Silanols hydrogen-bond with surface hydroxyls on the silicon wafer.

-

Condensation: Water is eliminated to form covalent siloxane bonds (Si-O-Si).

Figure 1: Mechanistic pathway of triethoxysilane grafting onto silicon substrates.

Pre-Experimental Requirements

Reagents & Equipment

| Component | Grade/Specification | Purpose |

| Silicon Wafers | Polished, <100> orientation | Substrate |

| TCO-PEG3-Silane | >95% Purity | Functional coating agent |

| Toluene | Anhydrous (99.8%) | Reaction solvent (prevents polymerization) |

| Ethanol | HPLC Grade | Washing/Rinsing |

| Sulfuric Acid (H₂SO₄) | 96% | Piranha cleaning |

| Hydrogen Peroxide (H₂O₂) | 30% | Piranha cleaning |

| Argon/Nitrogen | Ultra-high purity | Inert atmosphere |

Safety Warning

-

Piranha Solution: Extremely dangerous. Reacts violently with organics. Use glass containers only (no plastic). Wear full PPE (face shield, acid apron).

-

TCO Sensitivity: TCO is sensitive to UV light and excessive heat. Do not bake above 60°C. Perform reactions in low-light conditions or wrap vessels in foil.

Detailed Protocol

Phase 1: Surface Activation (Cleaning)

Goal: Remove organic contaminants and generate surface hydroxyl (-OH) groups.

-

Piranha Clean:

-

Mix H₂SO₄ and H₂O₂ in a 3:1 ratio (add peroxide slowly to acid).

-

Immerse wafers for 20 minutes . The solution will self-heat (~100°C).

-

Alternative: Oxygen Plasma (100W, 5 min) is safer and equally effective.

-

-

Rinse: Copious rinsing with Milli-Q water (18.2 MΩ).

-

Dry: Blow dry with Nitrogen stream.

-

Critical: Proceed immediately to Phase 2. The surface -OH groups are unstable and will re-adsorb airborne hydrocarbons within 30 minutes.

-

Phase 2: Silanization (Liquid Phase Deposition)

Goal: Create a uniform Self-Assembled Monolayer (SAM).

-

Solvent Prep: In a glovebox or under N₂ flow, prepare a 1 mM solution of TCO-PEG3-triethoxysilane in anhydrous toluene.

-

Note: For a 50 mL solution, this is approx. 20-30 mg of silane (depending on MW).

-

Expert Tip: Avoid adding water or acid catalysts. The trace moisture on the wafer surface is sufficient for hydrolysis. Excess water causes bulk polymerization (white haze).

-

-

Incubation:

-

Immerse the clean wafers in the silane solution.

-

Seal the container to prevent solvent evaporation.

-

Incubate for 12–18 hours at Room Temperature (20–25°C).

-

Constraint:Do not heat. High heat promotes TCO isomerization to the inactive cis form [3].

-

-

Washing (The "Grafting-to" Cleanup):

-

Remove wafers and rinse sequentially to remove physisorbed (non-covalently bound) silanes:

-

Toluene (2x, 5 min sonication)

-

Ethanol (2x, 5 min sonication)

-

Milli-Q Water (1x rinse)

-

-

-

Curing:

-

Dry under Nitrogen stream.

-

Vacuum Cure: Place wafers in a vacuum desiccator (-0.1 MPa) for 2 hours at RT.

-

Why? Standard protocols suggest baking at 110°C. We avoid this to protect the TCO ring strain. Vacuum drives the condensation reaction (removal of water) without thermal damage.

-

Phase 3: Quality Control (QC)

| Test | Expected Result | Interpretation |

| Water Contact Angle | 50° – 65° | Moderate hydrophobicity due to PEG/TCO. <20° indicates failure; >80° indicates multilayering. |

| Ellipsometry | Thickness ~15–20 Å | Consistent with a monolayer of PEG3-TCO. |

Functional Application: IEDDA Click Reaction

Once the surface is coated, it is ready for bioconjugation.

-

Reactant: Prepare your biomolecule (Antibody, DNA, Protein) tagged with Methyl-Tetrazine or H-Tetrazine .

-

Incubation: Apply 1–10 µM Tetrazine-conjugate in PBS (pH 7.4) to the wafer.[5]

-

Time: Reaction is complete in 10–30 minutes (orders of magnitude faster than NHS-ester chemistry).

-

Wash: Rinse with PBS to remove unbound ligands.

Figure 2: Operational workflow from bare silicon to bioactive surface.

Troubleshooting & Expert Insights

Common Failure Modes

-

White Haze on Wafer:

-

Cause: Bulk polymerization of silane in solution before reaching the surface.

-

Fix: Use strictly anhydrous toluene. Reduce silane concentration.[6] Ensure wafers are dry before dipping.

-

-

Low Click Efficiency:

-

Cause: TCO isomerization to cis-cyclooctene (CCO). CCO is ~10,000x less reactive than TCO.

-

Fix: Store TCO-silane at -20°C. Avoid UV light during incubation. Never bake the surface >60°C.

-

-

Patchy Coating:

-

Cause: Incomplete surface cleaning.

-

Fix: Re-evaluate Piranha/Plasma step. Verify surface hydrophilicity (water should sheet completely) before coating.

-

Shelf Life[2][4]

-

Reagent: TCO-silanes are prone to oxidation and isomerization. Store under Argon at -20°C.

-

Coated Wafers: Use within 24-48 hours for maximum reactivity. If storage is necessary, store under vacuum in the dark at 4°C.

References

-

Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity. Journal of the American Chemical Society.

-

BenchChem. An In-depth Technical Guide to Silanization with Trimethoxy(octyl)silane. BenchChem Technical Library.

-

Darko, A., et al. (2014). Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation. Chemical Science.

-

Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries. Gelest Technical Brochures.

Sources

- 1. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Simple surface modification of a titanium alloy with silanated zwitterionic phosphorylcholine or sulfobetaine modifiers to reduce thrombogenicity - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Surface Conjugation of Antibodies using TCO-PEG3-Triethoxysilane

[1][2]

Abstract

This guide details the protocol for immobilizing antibodies onto silica or glass surfaces using TCO-PEG3-triethoxysilane linkers.[1] This method leverages the Inverse Electron Demand Diels-Alder (IEDDA) reaction between trans-cyclooctene (TCO) and tetrazine (Tz).[1][2][3] Unlike traditional EDC/NHS surface chemistries, this "click" approach offers ultrafast kinetics (

Mechanism of Action

The workflow consists of two parallel chemical modifications that converge in a final "click" assembly step.

-

Surface Silanization: The triethoxysilane moiety hydrolyzes to form silanols, which condense with hydroxyl groups on the glass/silica surface, creating a stable siloxane network (Si-O-Si). The PEG3 spacer provides flexibility and hydrophilicity, reducing non-specific binding.

-

Antibody Functionalization: The antibody is modified with a Tetrazine motif (typically via NHS-ester chemistry targeting lysine residues).

-

Bioorthogonal Ligation: When the Tetrazine-Antibody encounters the TCO-Surface, they undergo a spontaneous, irreversible IEDDA reaction, releasing nitrogen gas (

) and forming a stable dihydropyridazine conjugate.

Reaction Pathway Diagram[1]

Figure 1: Convergent workflow for TCO-based antibody immobilization.[1][4] The surface and antibody are prepared separately and assembled via the TCO-Tetrazine click reaction.

Materials & Reagents

Surface Chemistry[1][2]

-

Linker: TCO-PEG3-triethoxysilane (e.g., BroadPharm, AxisPharm).[1]

-

Substrate: Glass slides, coverslips, or silica beads.

-

Solvent: 95% Ethanol / 5% Water (HPLC grade).

-

Catalyst: Acetic Acid (Glacial).

-

Cleaning: Piranha solution (

, 3:1) OR Plasma Cleaner.

Antibody Modification[1]

-

Antibody: IgG (concentration > 1 mg/mL preferred).

-

Labeling Reagent: Tetrazine-PEG5-NHS Ester (improves solubility over short linkers).[1]

-

Reaction Buffer: 1x PBS (pH 7.4) or 50 mM Sodium Bicarbonate (pH 8.5). Must be amine-free. [1][4]

-

Purification: Zeba™ Spin Desalting Columns (7K MWCO) or dialysis cassettes.

Experimental Protocols

Protocol A: Surface Silanization (TCO Functionalization)

Objective: To create a dense, reactive monolayer of TCO groups on the glass surface.

Critical Note on TCO Stability: While TCO is stable at room temperature, excessive heat (>80°C) can induce isomerization to the inactive cis-cyclooctene.[1] This protocol uses a "Soft Cure" method.

-

Surface Activation (Cleaning):

-

Immerse glass slides in freshly prepared Piranha solution (3:1 conc.

: 30% -

Alternatively, treat with Oxygen Plasma for 5 minutes (High Power).

-

Rinse copiously with DI water (3x) and HPLC Ethanol (3x). Dry under a stream of

. -

Why: This generates surface hydroxyl (-OH) groups required for silane bonding.[1]

-

-

Silane Solution Preparation:

-

Prepare a 2% (v/v) solution of TCO-PEG3-triethoxysilane in 95% Ethanol / 5% Water.

-

Adjust pH to 4.5–5.5 using acetic acid.

-

Why: Acidic aqueous ethanol promotes the hydrolysis of ethoxy groups into reactive silanols (

) without causing rapid bulk polymerization.

-

-

Deposition:

-

Immerse the clean slides in the silane solution.

-

Incubate for 1 hour at Room Temperature (RT) with gentle agitation.

-

Tip: Keep the container sealed to prevent evaporation.

-

-

Washing & Curing:

-

Remove slides and rinse with Ethanol (2x) to remove unbound silane.

-

Soft Cure: Place slides in a vacuum oven at 50°C for 1 hour or let stand at RT for 24 hours.

-

Why: This drives the condensation reaction (water removal) to form covalent Si-O-Si bonds while preserving the TCO ring strain.[1]

-

Protocol B: Antibody-Tetrazine Labeling

Objective: To attach Tetrazine groups to the antibody lysines.[1]

-

Buffer Exchange:

-

Ensure antibody is in an amine-free buffer (PBS pH 7.4).[1] If in Tris or Glycine, desalt using a spin column.

-

-

Reaction Setup:

-

Purification:

-

Remove excess unreacted Tetrazine using a Desalting Spin Column (7K MWCO) equilibrated with PBS.

-

Validation: Measure Absorbance at 280 nm (Protein) and 520 nm (Tetrazine) to calculate the Degree of Labeling (DOL). Target DOL: 3–5 Tetrazines per Antibody.

-

Protocol C: Surface Conjugation (The "Click")

Objective: Immobilize the antibody onto the surface.

-

Incubation:

-

Dilute the Tetrazine-Antibody to the desired capture concentration (e.g., 10–50

) in PBS + 0.1% BSA (BSA blocks remaining non-specific sites). -

Apply solution to the TCO-functionalized surface.[1]

-

Incubate for 30–60 minutes at RT .

-

-

Washing:

Quality Control & Validation

| QC Method | Expected Result | Troubleshooting |

| Contact Angle (Water) | 60° – 70° (Hydrophobic shift from <10° on clean glass).[1][4] | <40°: Poor silanization. Re-clean surface and check silane freshness. |

| Fluorescence Check | Use a Cy5-Tetrazine probe on a spare TCO-slide.[1][4] Strong fluorescence signal indicates active TCO. | No Signal: TCO degraded/isomerized. Avoid high heat curing. |

| Control Experiment | Incubate TCO-surface with non-functionalized antibody. Should show near-zero binding.[1] | High Background: Insufficient blocking. Increase BSA or use PEG-blockers.[1] |

References

-

Knall, A.-C., & Slugovc, C. (2013).[6] Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme.[1] Chemical Society Reviews. [Link]

-

Devaraj, N. K., et al. (2008). Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging.[1] Bioconjugate Chemistry.[7][8][9] [Link]

-

Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries. (Technical Guide on Silanization Conditions). [Link]

Sources

- 1. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]

- 2. TCO-triethoxysilane | CAS:2714298-10-7 | AxisPharm [axispharm.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. TCO | BroadPharm [broadpharm.com]

- 5. furthlab.xyz [furthlab.xyz]

- 6. witpress.com [witpress.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. TCO-PEG3-NHS ester, CAS 2141981-88-4, 2392039-22-2 | AxisPharm [axispharm.com]

- 9. researchgate.net [researchgate.net]

Solvent selection for TCO-PEG3-triethoxysilane self-assembled monolayers

APPLICATION NOTE & PROTOCOL

Introduction: The Critical Role of Surface Chemistry in Modern Research

In fields ranging from drug development and diagnostics to materials science, the ability to precisely control the chemistry of a surface is paramount. Self-assembled monolayers (SAMs) of organosilanes on hydroxylated surfaces like glass or silicon dioxide (SiO₂) represent a cornerstone technology for achieving this control. [1][2]TCO-PEG3-triethoxysilane is a particularly powerful tool in this space. It features a triethoxysilane headgroup for covalent attachment to surfaces, a hydrophilic polyethylene glycol (PEG) linker to reduce non-specific binding, and a terminal trans-cyclooctene (TCO) group. [3]This TCO group is a key player in bioorthogonal "click chemistry," reacting with extreme speed and selectivity with tetrazine partners, enabling the covalent immobilization of biomolecules, nanoparticles, or drugs. [3][4] However, the quality, density, and stability of the resulting TCO-functionalized surface are critically dependent on the conditions of the SAM formation process. [5]Among the most crucial, yet often misunderstood, parameters is the choice of solvent. This guide provides a deep, mechanistically-grounded framework for selecting the optimal solvent for forming high-quality TCO-PEG3-triethoxysilane SAMs, ensuring reproducibility and success in your downstream applications.

The Mechanism: Understanding Silanization Chemistry

The formation of a silane SAM on a hydroxylated surface (like SiO₂) is a multi-step process driven by hydrolysis and condensation reactions. The choice of solvent directly influences the kinetics and equilibrium of each step. [6]

-

Hydrolysis: The triethoxysilane headgroup of the molecule must first react with water to form reactive silanol (-Si-OH) groups. [7][8]2. Physisorption: The newly formed silanols, along with the PEG linker, hydrogen bond to the hydroxyl (-OH) groups present on the substrate surface.

-

Condensation (Covalent Attachment): The surface-adsorbed silanols then undergo a condensation reaction with the substrate's hydroxyl groups, forming stable, covalent siloxane (Si-O-Si) bonds. [1]4. Lateral Polymerization: Adjacent, surface-bound silane molecules can also undergo condensation with each other, forming a cross-linked, two-dimensional network that enhances the stability of the monolayer. [1] The central challenge in forming a perfect monolayer is controlling the amount and location of water. Too much water in the bulk solution leads to premature hydrolysis and self-polymerization of the silane in solution. These polymers can then aggregate and deposit non-uniformly on the surface, resulting in a thick, disordered multilayer film instead of a well-defined monolayer. [6][9]Conversely, an insufficient amount of water on the substrate surface will result in an incomplete, patchy monolayer. [10]

Caption: Silanization pathway for TCO-PEG3-triethoxysilane SAM formation.

Solvent Selection: A Dichotomy of Aprotic vs. Protic Systems

The key to solvent selection is managing the water content to favor surface reactions over bulk solution reactions. Solvents are broadly categorized into aprotic (lacking acidic protons) and protic (containing acidic protons, e.g., O-H bonds).

Anhydrous Aprotic Solvents: The Gold Standard for Monolayers

Anhydrous aprotic solvents, such as toluene or hexane, are the preferred choice when a highly ordered, true monolayer is required. [11]

-

Mechanism of Action: These solvents have extremely low miscibility with water. [12]By using an anhydrous grade, the only significant source of water for the initial hydrolysis step is the thin layer of adsorbed water that naturally exists on a hydroxylated substrate. [10]This spatially confines the reaction to the substrate-solution interface, effectively preventing silane polymerization in the bulk solution and promoting the formation of a well-ordered monolayer. [6]Silane layers prepared in anhydrous toluene at elevated temperatures are known to be denser and more hydrolytically stable. [11]* Advantages:

-

Excellent control over monolayer formation.

-

Minimizes formation of aggregates and multilayers.

-

Produces dense, highly ordered, and stable films. [11]* Disadvantages:

-

Requires the use of expensive, truly anhydrous solvents (<50 ppm water).

-

Highly sensitive to ambient humidity; experiments should be conducted in a controlled environment (e.g., glove box or with dry nitrogen purge). [13] * Toluene is a common choice but has associated health and safety concerns. [11]

-

Anhydrous Protic Solvents: A Practical Compromise

Anhydrous polar protic solvents, like ethanol or isopropanol, offer a more user-friendly alternative, though with some trade-offs. [13][14]

-

Mechanism of Action: Protic solvents can participate in the hydrolysis reaction. Even in an anhydrous grade, they can promote faster solvolysis of the Si-O-Si bonds. [13]This can lead to a higher rate of both surface deposition and solution-phase polymerization, often resulting in the formation of multilayers rather than a single monolayer. [13]While this may be acceptable or even desirable for some applications requiring a higher density of functional groups, it sacrifices the order and defined thickness of a true SAM.

-

Advantages:

-

Less sensitive to ambient humidity than aprotic systems.

-

Solvents are generally less toxic and easier to handle.

-

TCO-PEG3-triethoxysilane exhibits good solubility in these solvents.

-

-

Disadvantages:

-

Prone to forming multilayers or aggregates. [13] * Less control over film thickness and homogeneity compared to aprotic methods.

-

Comparative Analysis of Common Solvents

The following table summarizes the key characteristics and expected outcomes for solvents commonly used in silanization.

| Solvent | Type | Polarity | Key Considerations & Expected Outcome |

| Toluene | Aprotic | Non-Polar | Gold Standard for Monolayers. Requires strictly anhydrous conditions and inert atmosphere. Minimizes bulk polymerization, leading to highly ordered and stable films. [11] |

| Hexane/Heptane | Aprotic | Non-Polar | Similar to toluene, good for monolayer formation. [15]May have lower solubility for the PEGylated silane; solubility should be tested. |

| Tetrahydrofuran (THF) | Aprotic | Polar | Can be used for anhydrous deposition. [14]Its polarity may increase water absorption from the atmosphere compared to non-polar solvents. [12] |

| Ethanol (Anhydrous) | Protic | Polar | Practical and common choice, but likely to produce multilayers due to its polar, protic nature promoting faster condensation. [13]Less sensitive to trace moisture. |

| Isopropanol (Anhydrous) | Protic | Polar | Similar to ethanol, a viable option for applications where a true monolayer is not strictly necessary. [14][16] |

Experimental Protocols

The success of any SAM deposition hinges on meticulous execution. The following protocols provide step-by-step guidance for both the gold-standard aprotic method and the more practical protic method.

Caption: General experimental workflow for silane SAM formation.

Protocol 1: High-Quality Monolayer Deposition (Anhydrous Toluene)

This protocol is designed to produce a well-ordered monolayer and must be performed under an inert atmosphere (e.g., in a nitrogen-filled glovebox).

-

Substrate Preparation:

-

Clean glass or silicon substrates by sonicating in acetone, then isopropanol (5 minutes each).

-

Dry the substrates under a stream of dry nitrogen.

-

Activate the surface to generate hydroxyl groups by treating with a piranha solution (3:1 mixture of concentrated H₂SO₄:30% H₂O₂) for 30-60 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate PPE). [17] * Rinse the substrates copiously with ultrapure DI water and dry again with a nitrogen stream. [9] * For optimal monolayer formation, pre-dry the substrates in an oven at 150°C for 4 hours and allow to cool in a desiccator before transferring to the glovebox. [14]

-

-

SAM Formation (in Glovebox):

-

Prepare a 1-5 mM solution of TCO-PEG3-triethoxysilane in anhydrous toluene.

-

Immediately immerse the dried, activated substrates into the silane solution.

-

Allow the reaction to proceed for 12-24 hours at room temperature. [14]

-

-

Post-Processing:

-

Remove the substrates from the silane solution and rinse thoroughly with fresh anhydrous toluene to remove any non-covalently bound molecules. [9] * Perform a final rinse with ethanol or isopropanol.

-

Dry the functionalized substrates under a stream of dry nitrogen.

-

Cure the SAM by baking at 110°C for 5-10 minutes to promote further cross-linking and remove residual solvent. [14]

-

Protocol 2: General Purpose Deposition (Anhydrous Ethanol)

This protocol is less sensitive to environmental conditions but is more likely to result in multilayer formation. [13]

-

Substrate Preparation:

-

Follow the same cleaning and activation procedure as described in Protocol 1 (Steps 1a-1d). Oven pre-drying is recommended but less critical than for the aprotic method.

-

-

SAM Formation:

-

Prepare a 1-2% (v/v) solution of TCO-PEG3-triethoxysilane in anhydrous ethanol.

-

Immerse the cleaned substrates in the solution for 20-60 minutes at room temperature. [13]

-

-

Post-Processing:

Validation and Characterization

It is essential to validate the quality of the SAM. No protocol is complete without characterization to confirm a successful outcome.

-

Water Contact Angle (WCA) Goniometry: This is a fast, simple, and powerful technique. A clean, hydroxylated glass/silicon surface is highly hydrophilic (WCA < 10°). A successfully formed SAM will alter the surface energy. The PEG linker will render the surface hydrophilic, but the WCA will be distinct from the bare substrate, providing a qualitative check of surface modification.

-

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides elemental composition and chemical state information. It can be used to confirm the presence of silicon (from the silane and substrate), carbon, oxygen, and nitrogen (if present in the linker), verifying the attachment of the molecule. [20]* Atomic Force Microscopy (AFM): AFM provides topographical information about the surface. A high-quality monolayer should be extremely smooth, with a root-mean-square (RMS) roughness similar to the underlying substrate. The presence of aggregates or islands indicates suboptimal deposition conditions. [5]

Conclusion

The selection of a solvent for the deposition of TCO-PEG3-triethoxysilane SAMs is a critical decision that directly impacts the structure, quality, and performance of the functionalized surface. For applications demanding a well-ordered, true monolayer with precise control over surface chemistry, the use of anhydrous aprotic solvents like toluene under an inert atmosphere is the required methodology. For applications where a higher surface density of TCO groups is desired and the strict definition of a monolayer is not critical, anhydrous protic solvents like ethanol offer a more practical and robust alternative. By understanding the underlying chemical mechanisms and following meticulous experimental protocols, researchers can reliably produce high-quality TCO-functionalized surfaces tailored for their specific needs in drug development, diagnostics, and beyond.

References

-

Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - NIH. Available at: [Link]

-

Influence of different solvents on the morphology of APTMS-modified silicon surfaces | Request PDF - ResearchGate. Available at: [Link]

-

Which is the best anhydrous organic solvent? - ResearchGate. Available at: [Link]

-

AFM investigation of effect of absorbed water layer structure on growth mechanism of octadecyltrichlorosilane self-assembled monolayer on oxidized silicon | The Journal of Chemical Physics | AIP Publishing. Available at: [Link]

-

Applying Silanes - Gelest, Inc. Available at: [Link]

-

Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly - ResearchGate. Available at: [Link]

-

TCO-triethoxysilane | CAS:2714298-10-7 - AxisPharm. Available at: [Link]

-

Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique - PMC - PubMed Central. Available at: [Link]

-

Study of self-assembled triethoxysilane thin films made by casting neat reagents in ambient atmosphere. Available at: [Link]

-

Self-Assembled Monolayers from Triethoxysilanes: Influence of Water Content and Chemical Structure on Formation Kinetics and Morphology - PubMed. Available at: [Link]

-

Silane self-assembled monolayers (SAMs) : r/chemistry - Reddit. Available at: [Link]

-

Different steps involving the mechanism of SAM formation of hydrated... - ResearchGate. Available at: [Link]

-

Characterization of the TCO Layer on a Glass Surface for PV IInd and IIIrd Generation Applications - MDPI. Available at: [Link]

-

Effect of Water on Silanization of Silica by Trimethoxysilanes | Request PDF - ResearchGate. Available at: [Link]

-

Applying a Silane Coupling Agent - Gelest Technical Library. Available at: [Link]

-

General and adaptive synthesis protocol for high-quality organosilane self-assembled monolayers as tunable surface chemistry platforms for biochemical applications - AIP Publishing. Available at: [Link]

-

Characterization of thin and ultrathin transparent conducting oxide (TCO) films and TCO-Si interfaces with XPS, TEM and ab initio modeling - ResearchGate. Available at: [Link]

-

Self-Assembled Bilayers with Improved Solvent Resistance for Stable Inverted Perovskite Solar Cells - PubMed. Available at: [Link]

-

Isothiourea-Mediated Organocatalytic Michael Addition–Lactonization on a Surface: Modification of SAMs on Silicon Oxide Substrates | Langmuir - ACS Publications. Available at: [Link]

-

Effect of Solvents and Concentration on the Formation of a Self-Assembled Monolayer of Octadecylsiloxane on Silicon (001) | Request PDF - ResearchGate. Available at: [Link]

-

Characterization of Structurally Diverse 18F-Labeled d-TCO Derivatives as a PET Probe for Bioorthogonal Pretargeted Imaging | ACS Omega. Available at: [Link]

-

Formation mechanism of SAM on the hydroxylized silicon substrate. - ResearchGate. Available at: [Link]

-

Bioorthogonal Functionalization of Material Surfaces with Bioactive Molecules - bioRxiv. Available at: [Link]

Sources

- 1. fkf.mpg.de [fkf.mpg.de]

- 2. researchgate.net [researchgate.net]

- 3. TCO-PEG3-triethoxysilane, 2250217-32-2 | BroadPharm [broadpharm.com]

- 4. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]

- 5. Self-Assembled Monolayers from Triethoxysilanes: Influence of Water Content and Chemical Structure on Formation Kinetics and Morphology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. dakenchem.com [dakenchem.com]

- 8. researchgate.net [researchgate.net]

- 9. reddit.com [reddit.com]

- 10. pubs.aip.org [pubs.aip.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. gelest.com [gelest.com]

- 15. researchgate.net [researchgate.net]

- 16. Applying a Silane Coupling Agent - Gelest [technical.gelest.com]

- 17. Preparing Self-Assembled Monolayers [sigmaaldrich.com]

- 18. researchgate.net [researchgate.net]

- 19. ossila.com [ossila.com]

- 20. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Surface Coverage of TCO-PEG3-triethoxysilane

{"answer": "Part 1 of 2"}

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot challenges with TCO-PEG3-triethoxysilane surface modification. As Senior Application Scientists, we offer our expertise to help you achieve consistent and high-density surface functionalization.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low or no surface coverage with TCO-PEG3-triethoxysilane on my glass or silica substrates?

Low surface coverage with TCO-PEG3-triethoxysilane can often be attributed to three main factors: inadequate substrate preparation, compromised reagent integrity, or suboptimal deposition conditions.

-

Substrate Preparation: Proper cleaning and activation of the substrate are critical for successful silanization. The triethoxysilane group of the molecule forms a covalent bond with hydroxyl (-OH) groups on the surface. Contaminants or a low density of these groups will hinder the reaction. Effective cleaning methods include using a Piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide), RCA-1 cleaning (ammonia, hydrogen peroxide, and water), or oxygen plasma treatment to create a high density of silanol groups on the surface.[1]

-

Reagent Integrity: TCO-PEG3-triethoxysilane is highly sensitive to moisture, which can cause it to hydrolyze and polymerize in solution before it can bind to the substrate. This leads to the formation of aggregates and a non-uniform coating. To prevent this, it is essential to use anhydrous solvents and handle the reagent in a low-humidity environment, such as a glove box or under an inert gas.

-

Deposition Conditions: The concentration of the silane, reaction time, and temperature are all crucial parameters. A typical starting point is a 1-2% (v/v) solution of the silane in an anhydrous solvent like toluene or ethanol, with a reaction time of 1-4 hours at room temperature. A post-deposition curing step, such as baking at 110-120°C for 30-60 minutes, is often necessary to create a stable, cross-linked siloxane network on the surface.

Below is a flowchart to guide you in diagnosing the cause of low surface coverage.

Caption: Troubleshooting flowchart for low TCO-PEG3-triethoxysilane surface coverage.

Q2: How can I confirm the successful deposition of my TCO-PEG3-triethoxysilane layer?

Visual inspection is insufficient to confirm a monolayer. Analytical techniques are necessary to verify the presence and quality of the TCO-functionalized surface.

-

Contact Angle Goniometry: This technique measures the angle between a liquid droplet and a solid surface to determine wettability.[2] A clean, hydrophilic glass or silica surface will have a low water contact angle (typically <10°), while a successfully silanized surface will be more hydrophobic, with a water contact angle of 60-80°.[3]

-

X-ray Photoelectron Spectroscopy (XPS): XPS provides elemental and chemical state information about the surface.[4][5] A successful TCO modification will show the appearance of C 1s and N 1s peaks and changes in the Si 2p and O 1s spectra, indicating the formation of the siloxane bond.[5][6]

-

Fluorescence Microscopy: This method assesses the reactivity of the TCO-functionalized surface by using a tetrazine-labeled fluorescent dye.[7][8] After incubation with the dye and washing, a uniformly bright surface under a fluorescence microscope indicates successful and homogenous TCO functionalization.[7][8]

| Technique | Information Provided | Advantages | Disadvantages |

| Contact Angle Goniometry | Surface hydrophobicity/hydrophilicity | Quick, inexpensive, and easy to perform | Indirect measurement of surface chemistry |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical bonding states at the surface | Highly sensitive and quantitative | Requires specialized equipment and expertise |

| Fluorescence Microscopy | Spatial distribution and reactivity of TCO groups | Direct visualization of functionalization | Requires a fluorescently labeled binding partner |

Troubleshooting Protocols

Protocol 1: Rigorous Substrate Cleaning and Activation

Caution: Piranha solution is a strong oxidizer and is highly corrosive. Always wear appropriate personal protective equipment (PPE) and work in a certified chemical fume hood.

Materials:

-

Concentrated Sulfuric Acid (H₂SO₄)

-

30% Hydrogen Peroxide (H₂O₂)

-

Glass or Teflon beaker

-

Substrate holder (Teflon)

-

High-purity deionized (DI) water

-

Nitrogen or Argon gas stream

Procedure:

-

Pre-cleaning: Sonicate substrates in a laboratory detergent solution for 15 minutes, then rinse thoroughly with DI water.

-

Piranha Solution Preparation: In a fume hood, carefully add 3 parts of concentrated H₂SO₄ to a dry beaker, then slowly add 1 part of 30% H₂O₂. Warning: The solution will become very hot.

-

Substrate Immersion: Immediately immerse the substrates in the hot Piranha solution for 30-60 minutes.

-

Rinsing: Carefully remove the substrates and rinse extensively with DI water.

-

Drying: Dry the substrates under a stream of nitrogen or argon gas.

-

Storage/Use: Use the activated substrates immediately or store them in a vacuum desiccator.

Protocol 2: Optimized Silanization with TCO-PEG3-triethoxysilane

Materials:

-

TCO-PEG3-triethoxysilane

-

Anhydrous Toluene (or another suitable anhydrous solvent)

-

Clean, activated substrates

-

Reaction vessel

-

Inert atmosphere environment

-

Oven

Procedure:

-

Environment Preparation: Perform all steps in a low-humidity environment.

-

Silane Solution Preparation: Prepare a 1% (v/v) solution of TCO-PEG3-triethoxysilane in anhydrous toluene.

-

Substrate Immersion: Immerse the activated substrates in the silane solution.

-

Reaction: Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

-

Rinsing: Rinse the substrates with fresh toluene, then ethanol, and finally DI water.

-

Drying: Dry the substrates under a stream of nitrogen or argon gas.

-

Curing: Bake the substrates in an oven at 110-120°C for 30-60 minutes.

-

Storage: Store the functionalized substrates in a desiccator.

Caption: Workflow for surface functionalization with TCO-PEG3-triethoxysilane.

{"answer": "Part 2 of 2"}

Advanced Troubleshooting and Mechanistic Insights

Q3: My surface coverage is inconsistent despite following standard protocols. What could be causing this?

Inconsistent surface coverage can be due to several subtle factors:

-

Incomplete Drying Before Silanization: Residual moisture on the substrate can cause the triethoxysilane to hydrolyze and polymerize unevenly, leading to a patchy coating.[9] Ensure the substrate is completely dry before silanization.

-

Silane Concentration and Water Content: The balance between the silane and trace water in the solvent is delicate. Too much water can lead to solution-phase polymerization.[10] Use a fresh bottle of anhydrous solvent or consider distilling it to ensure purity.

-

Reaction Dynamics: Without agitation, the silane concentration near the substrate can become depleted, resulting in a non-uniform coating. Gentle agitation can help ensure a consistent reaction.

-

Vapor-Phase Deposition: For greater control over monolayer formation, vapor-phase silanization is an alternative to liquid-phase deposition.[11][12][13] In this method, the substrate is exposed to silane vapor in a vacuum chamber, which can result in a more uniform and reproducible coating.[11][12][13]

Q4: How does the PEG linker in TCO-PEG3-triethoxysilane affect the deposition process?

The PEG linker plays a significant role in the deposition process:

-

Steric Hindrance: The PEG linker's flexibility can create steric hindrance, which may prevent the formation of a perfectly dense siloxane network. However, this is by design, as the PEG linker provides a hydrophilic spacer that extends the TCO group from the surface and minimizes non-specific binding.[14]

-

Solvent Compatibility: The choice of solvent should be compatible with both the triethoxysilane and the PEG linker. While non-polar solvents like toluene are ideal for maintaining anhydrous conditions, they are not optimal for PEG. A co-solvent system or a more polar anhydrous solvent like ethanol might improve the conformation of the deposited layer, but this increases the risk of premature hydrolysis.

Sources

- 1. researchgate.net [researchgate.net]

- 2. brighton-science.com [brighton-science.com]

- 3. silcotek.com [silcotek.com]

- 4. Surface characterization of 3-glycidoxypropyltrimethoxysilane films on silicon-based substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. guillaumepaumier.com [guillaumepaumier.com]

- 8. A fluorescence based method for the quantification of surface functional groups in closed micro- and nanofluidic channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nanoscale Analysis of Surface Modifications on Silanized Glass: Wettability Alteration and Long–Term Stability [arxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.aip.org [pubs.aip.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Applying a Silane Coupling Agent - Gelest [technical.gelest.com]

- 14. Synergistic Effect by Polyethylene Glycol as Interfacial Modifier in Silane-Modified Silica-Reinforced Composites - PMC [pmc.ncbi.nlm.nih.gov]

Optimizing hydrolysis time for TCO-PEG3-triethoxysilane functionalization

The following technical guide is designed for researchers utilizing TCO-PEG3-triethoxysilane for surface functionalization. It prioritizes the preservation of the TCO moiety's bio-orthogonal reactivity while ensuring robust silane monolayer formation.

Core Concept: The Hydrolysis-Condensation Balance

The functionalization of surfaces with TCO-PEG3-triethoxysilane is a kinetic race between two competing pathways: Hydrolysis (activation) and Condensation (polymerization).

-

The Goal: Convert ethoxy groups (

) to reactive silanols ( -

The Challenge: Triethoxysilanes hydrolyze slower than their methoxy counterparts. If the hydrolysis time is too short, the molecule will not covalently bond to the surface. If too long, the silanols react with each other to form insoluble oligomers, resulting in "dusty" surfaces and poor reproducibility.

-

The TCO Factor: Unlike standard silanes (e.g., APTES), the Trans-Cyclooctene (TCO) moiety is a high-energy ring system. It is susceptible to isomerization (to inactive cis-cyclooctene) under thermal stress or prolonged acid exposure.

Visualizing the Pathway

The following diagram illustrates the critical "Working Window" where the concentration of reactive silanols is highest before self-condensation dominates.

Figure 1: Kinetic pathway of TCO-PEG3-triethoxysilane functionalization. The green node represents the optimal state for surface application.

Optimized Protocol: The "Soft-Cure" Method

Standard silanization protocols often require baking at 110°C. Do NOT use high heat with TCO reagents. Temperatures above 60-70°C can accelerate TCO isomerization, destroying click-reactivity before your experiment begins.

Reagents:

-

Solvent: 95% Ethanol / 5% Water (v/v).

-

Catalyst: Acetic Acid (to adjust pH to 4.5–5.5).

-

Silane: TCO-PEG3-triethoxysilane (final conc. 1–2%).

Step-by-Step Workflow:

-

Surface Activation: Clean substrate (glass/silica) with Piranha solution or O2 plasma to generate surface

groups. Note: Piranha is dangerous; handle with extreme caution. -

Solvent Preparation: Mix Ethanol and Water (95:5). Add Acetic Acid dropwise until pH reaches ~5.0.

-

Hydrolysis (The Critical Step):

-

Add TCO-PEG3-triethoxysilane to the solvent to reach 1-2% (v/v).

-

Stir at Room Temperature (RT) for 60 minutes.

-

Why? Triethoxysilanes are bulky. 60 minutes allows complete hydrolysis of all three ethoxy groups without significant oligomerization [1].

-

-

Deposition: Immerse the activated surface in the hydrolyzed solution for 30–60 minutes.

-

Washing: Rinse 2x with Ethanol to remove unreacted silanes and weakly adsorbed oligomers.

-

Curing (TCO-Safe):

-

Option A (Vacuum): Dry under vacuum at RT for 2 hours.

-

Option B (Mild Heat): Bake at 50°C for 30 minutes. Do not exceed 50°C.

-

Troubleshooting & FAQs

Q1: My silane solution turned cloudy during hydrolysis. Is it still usable?

Status: Unusable.

-

Diagnosis: Cloudiness indicates self-condensation . The silanols have reacted with each other to form large polysiloxane networks (Figure 1, Red Node) rather than remaining free to react with your surface.

-

Root Cause:

-

Hydrolysis time too long: Exceeded the 2-hour window.

-

pH too high: At neutral or basic pH, condensation is faster than hydrolysis.

-

Water content too high: Excess water accelerates polymerization.

-

-

Fix: Remake the buffer. Ensure pH is strictly 4.5–5.0 using acetic acid. Reduce hydrolysis time to 45 minutes.

Q2: I have good surface coverage, but the Click Reaction (TCO-Tetrazine) is failing.

Status: TCO Deactivation.

-

Diagnosis: The silane is on the surface (verified by contact angle), but the TCO ring is inactive.

-

Root Cause:

-

Thermal Isomerization: Did you bake the slides at >70°C? TCO isomerizes to the unreactive cis-isomer (CCO) at high temperatures [2].

-

Thiols/Silver: Was the surface exposed to free thiols or silver ions during storage? These catalyze TCO degradation.

-

-

Fix: Switch to the "Soft-Cure" protocol (<50°C). Store functionalized slides at -20°C if not using immediately.

Q3: The surface coating looks "rough" or "dusty" under AFM/SEM.

Status: Oligomer Deposition.

-

Diagnosis: You have deposited pre-formed polymer aggregates rather than a clean monolayer.

-

Root Cause: Applying the silane after the optimal hydrolysis window passed.

-

Fix: Filter the silane solution (0.2 µm PTFE filter) immediately before immersing your substrate. Reduce silane concentration to 0.5% to slow down intermolecular collisions.

Q4: Can I use Toluene instead of Ethanol?

Answer: Yes, but the protocol changes.

-

Context: Toluene is used for anhydrous deposition (monolayer control). However, hydrolysis requires water.

-

Modified Protocol: You must rely on surface-bound water (from the plasma/piranha step) to hydrolyze the silane in situ.

-

Risk: This reaction is much slower (hours to overnight) and often yields lower density coverage for bulky PEG-silanes compared to pre-hydrolysis in ethanol [3].

Summary Data Table: Optimization Parameters

| Parameter | Optimal Range | Failure Mode (Too Low) | Failure Mode (Too High) |

| Hydrolysis Time | 45–60 mins | Incomplete activation; poor bonding. | Self-condensation (cloudy); rough surface. |

| pH | 4.5 – 5.5 | Slow hydrolysis. | Rapid polymerization (gelation). |

| Curing Temp | 25°C – 50°C | Weak physical adsorption only. | TCO Isomerization (Dead Probe). |

| Silane Conc. | 1% – 2% | Sparse monolayer coverage. | Multilayer/Aggregate formation. |

References

-

Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter 14: Silane Coupling Agents).

-

Darko, A., et al. (2014). Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation.[2][3] Chemical Science.

-

Arkles, B. (2014). Hydrophobicity, Hydrophilicity and Silanes. Gelest, Inc. Technical Brochure.

Sources

Improving stability of TCO-PEG3-triethoxysilane stored in solution

<_ >

Last Updated: 2024-10-26

Introduction

TCO-PEG3-triethoxysilane is a trifunctional molecule designed for advanced bioconjugation and surface modification applications. It incorporates a highly reactive trans-cyclooctene (TCO) group for rapid, catalyst-free click chemistry, a hydrophilic polyethylene glycol (PEG) spacer to enhance solubility and minimize non-specific binding, and a triethoxysilane moiety for covalent attachment to hydroxylated surfaces like glass and silica.[1][2][3] The principal challenge in its application is the moisture sensitivity of the triethoxysilane group. This guide provides in-depth technical advice to ensure the stability of your TCO-PEG3-triethoxysilane in solution, helping you achieve reproducible and successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why did my TCO-PEG3-triethoxysilane solution turn cloudy or form a gel?

This is the most common failure mode and is almost always caused by premature hydrolysis and self-condensation of the triethoxysilane group.[4][5] When exposed to water, the ethoxy groups convert to reactive silanols (-Si-OH), which then condense with each other to form siloxane (-Si-O-Si-) oligomers and polymers. These polymers are often insoluble in common organic solvents, leading to turbidity, precipitation, or gelation.[6]

Q2: What is the ideal solvent for storing TCO-PEG3-triethoxysilane?

The ideal solvent is a high-purity, anhydrous (low water content) aprotic solvent. Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are excellent choices.[3][7] It is critical to use a freshly opened bottle of anhydrous solvent or a properly stored solvent from a desiccated source.

Q3: How should I store my stock solution?

Stock solutions should be stored at low temperatures, typically -20°C or -80°C, in small, single-use aliquots.[2] This minimizes waste from repeated freeze-thaw cycles and reduces the chance of introducing atmospheric moisture into your main stock.[8] After dispensing, purge the headspace of the vial with an inert gas like argon or dry nitrogen before sealing.[8][9]

Q4: Does pH matter when preparing my working solution?

Yes, pH is a critical factor. The rates of both silane hydrolysis and silanol condensation are highly pH-dependent.[10] Hydrolysis is rapid under both acidic and basic conditions, but slowest near neutral pH.[10] However, the subsequent condensation of silanols is slowest at a slightly acidic pH, typically between 3 and 4.5.[11] For applications involving aqueous buffers, preparing a pre-hydrolyzed solution in a controlled, slightly acidic environment can sometimes yield more consistent surface coatings, but this requires careful optimization.[12]

Understanding the Instability: The Chemistry of Silane Degradation

The stability of TCO-PEG3-triethoxysilane in solution is governed by two competing reactions involving the triethoxysilane group: hydrolysis and condensation.

-

Hydrolysis: In the presence of water, the three ethoxy groups (-OCH₂CH₃) on the silicon atom are replaced by hydroxyl groups (-OH), forming a reactive silanetriol intermediate. This reaction releases ethanol as a byproduct.[4][5]

-

Condensation: The newly formed, highly reactive silanol groups readily react with each other (or with remaining ethoxy groups) to form stable siloxane bonds (-Si-O-Si-).[5][6]

This process continues, leading to the formation of oligomers and eventually a cross-linked polymer network, which is observed as precipitation or gelation.[13]

Caption: Hydrolysis and Condensation Pathway of TCO-PEG3-triethoxysilane.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Stock solution is cloudy immediately after dissolving. | 1. Solvent contains too much water. 2. Reagent was not stored properly and has degraded. | 1. Discard the solution. Use a brand new, sealed bottle of anhydrous grade solvent (e.g., DMSO, DMF). 2. Source fresh reagent. Ensure new reagent is stored under inert gas at ≤ -20°C.[2][8] |

| Working solution (in buffer) precipitates during experiment. | 1. pH of the buffer is too high, accelerating condensation. 2. Concentration of silane is too high.[14] 3. Incubation time is too long. | 1. Adjust the working buffer to a slightly acidic pH (e.g., 4.5-6.0) if compatible with your experiment.[12] 2. Reduce the silane concentration. 3. Minimize the time the silane is in the aqueous solution before surface application. |

| Poor or inconsistent surface modification. | 1. Silane solution has partially or fully hydrolyzed/condensed before use. 2. The surface was not properly cleaned and activated (lacks sufficient -OH groups). | 1. Always prepare the silane solution immediately before use.[8] Perform a QC check (see Protocol 2). 2. Ensure the substrate (e.g., glass slide) is rigorously cleaned and hydroxylated (e.g., with piranha solution, plasma, or base bath) to provide reactive sites.[15][16] |

| TCO group is non-reactive in click chemistry step. | 1. The TCO group has isomerized to the less reactive cis-cyclooctene (CCO).[1] 2. The silane has precipitated, removing the TCO from the solution phase. | 1. TCO reagents have a finite shelf life and are not intended for long-term storage.[1] Use fresh reagent. 2. Centrifuge the solution before use and test the supernatant for reactivity. If the issue persists, address the solution stability using the steps above. |

Experimental Protocols

Protocol 1: Preparation and Storage of a Stable Stock Solution

This protocol minimizes moisture exposure, which is the primary cause of degradation.

Materials:

-

TCO-PEG3-triethoxysilane (new vial)

-

Anhydrous dimethyl sulfoxide (DMSO), biotechnology grade (new, sealed bottle)

-

Inert gas (Argon or dry Nitrogen) with regulator and tubing

-

Sterile, dry polypropylene microcentrifuge tubes

-

Gas-tight syringes

Methodology:

-

Preparation: Allow the vial of TCO-PEG3-triethoxysilane and the bottle of anhydrous DMSO to equilibrate to room temperature for at least 20 minutes inside a desiccator. This prevents condensation of atmospheric moisture on cold surfaces.

-

Inert Atmosphere: Move all materials into a glove box or work quickly next to a gentle stream of inert gas to displace ambient air.

-

Reconstitution: Carefully unseal the TCO-PEG3-triethoxysilane. Using a gas-tight syringe, add the required volume of anhydrous DMSO to the vial to create a concentrated stock solution (e.g., 10-50 mg/mL). Gently vortex to dissolve.

-

Aliquoting: Immediately dispense the stock solution into single-use aliquots in the dry polypropylene tubes. Choose a volume appropriate for a single experiment.

-

Inert Gas Purge: Before sealing each aliquot, gently flush the headspace of the tube with inert gas for 5-10 seconds.[9]

-

Storage: Tightly cap the aliquots, seal with paraffin film for extra security, and store immediately at -20°C or -80°C in a desiccated container.[2][8]

Caption: Workflow for Preparing Stable Silane Stock Solutions.

Protocol 2: Quality Control Check for TCO and Silane Activity

This two-part test confirms the integrity of both functional ends of the molecule before committing to a large-scale experiment.

Part A: TCO Group Reactivity Test This simple test confirms the TCO group is active and has not isomerized.

-

Prepare a dilute solution (10-100 µM) of your TCO-PEG3-triethoxysilane in a suitable solvent (e.g., DMSO or buffer).

-

Prepare a solution of a tetrazine-dye conjugate (e.g., Tetrazine-Sulfo-Cy5) at a similar concentration. Tetrazine solutions have a characteristic color.

-

Mix the two solutions. The inverse electron-demand Diels-Alder reaction between TCO and tetrazine is extremely fast, often completing in minutes at room temperature.[][18][19]

-

Positive Result: A rapid disappearance of the tetrazine's color indicates a successful click reaction and an active TCO group. This can also be monitored by spectrophotometry, following the disappearance of the tetrazine absorbance peak (typically ~520 nm).

Part B: Silane Functionality Test (Hydrophobicity Spot Test) This test confirms that the silane can still hydrolyze and form a hydrophobic layer, indicating it has not already polymerized in solution.

-

Thoroughly clean a small piece of glass or a silicon wafer.

-

Prepare a working solution of your TCO-PEG3-triethoxysilane (e.g., 1-2% in 95% ethanol/5% water, pH adjusted to ~4.5 with acetic acid).

-

Apply a small drop of the silane solution to the cleaned surface and let it react for 5-10 minutes.

-

Rinse the surface thoroughly with ethanol, then water, and dry completely with a stream of nitrogen.

-

Place a small droplet of deionized water on the treated area and an adjacent untreated area.

-

Positive Result: If the silane is active, it will have formed a hydrophobic layer on the surface. The water droplet on the treated spot will bead up with a high contact angle, whereas it will spread out on the untreated hydrophilic surface. This principle is similar to methanol wettability tests used for silane-treated fillers.[20]

References

-

Click Chemistry Tools. TCO PEG, TCO Linker. [Link]

-

Click Chemistry Tools. TCO-PEG3-AMINE. [Link]

-

AxisPharm. TCO-triethoxysilane | CAS:2714298-10-7. [Link]

-

Gelest, Inc. Factors contributing to the stability of alkoxysilanes in aqueous solution. [Link]

-

Molecules. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. [Link]

-

ResearchGate. (a) Reactivity of silane(s) and silanols. Silanols are most stable at pH around 3... [Link]

-

PubMed. Efficient One-Step PEG-Silane Passivation of Glass Surfaces for Single-Molecule Fluorescence Studies. [Link]

-

MDPI. Effect of Silane Coupling Agent Treatment of Aggregates on Mortar Workability, Strength and Interfacial Microscopic Properties. [Link]

-

Interchim. TCO (Trans-CycloOctyne) reagents for "Click Chemistry" – Amine reactive. [Link]

-

ResearchGate. Study of the hydrolysis and condensation of ??- Aminopropyltriethoxysilane by FT-IR spectroscopy. [Link]

-

Center for the Polyurethanes Industry. Materials Handling Guide: Hydrogen-Bonded Silicon Compounds. [Link]

-

Dogic Lab, Brandeis University. PEG coating procedure. [Link]

-

ResearchGate. Protocol for modification of glass surface. [Link]

-

National Institutes of Health. Silane Treatment as an Effective Way of Improving the Reinforcing Activity of Carbon Nanofibers in Nitrile Rubber Composites. [Link]

-

ResearchGate. (PDF) Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane. [Link]

-

Power Chemical Corporation. Silane Coupling Agent Storage & Handling Guide. [Link]

-

SciSpace. Investigation of hydrolysis and condensation of methyltriethoxysilane in aqueous systems. [Link]

-

ACS Applied Materials & Interfaces. Efficient One-Step PEG-Silane Passivation of Glass Surfaces for Single-Molecule Fluorescence Studies. [Link]

-

Defense Technical Information Center. Controlled Interphases in Glass Fiber and Particulate Reinforced Polymers: Structure of Silane Coupling Agents in Solutions and. [Link]

-

ResearchGate. Acidic pH weakens the bonding effectiveness of silane contained in universal adhesives. [Link]

- Google Patents.

-

ResearchGate. Any advice transferring & storing of organosilane coupling agent? [Link]

-

Semantic Scholar. Efficient One-Step PEG-Silane Passivation of Glass Surfaces for Single-Molecule Fluorescence Studies. [Link]

Sources

- 1. TCO-PEG3-triethoxysilane, 2250217-32-2 | BroadPharm [broadpharm.com]

- 2. TCO-triethoxysilane | CAS:2714298-10-7 | AxisPharm [axispharm.com]

- 3. Buy TCO-PEG3-triethoxysilane (EVT-8246970) [evitachem.com]

- 4. gelest.com [gelest.com]

- 5. scispace.com [scispace.com]

- 6. How to increase the solubility of silane coupling agent in water and improve the storage stability of the solution? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]

- 7. dogiclab.physics.ucsb.edu [dogiclab.physics.ucsb.edu]

- 8. What precautions should be taken when storing silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]

- 9. globalsilicones.org [globalsilicones.org]

- 10. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. Silane Treatment as an Effective Way of Improving the Reinforcing Activity of Carbon Nanofibers in Nitrile Rubber Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 14. WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product - Google Patents [patents.google.com]

- 15. Efficient One-Step PEG-Silane Passivation of Glass Surfaces for Single-Molecule Fluorescence Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 18. precisepeg.com [precisepeg.com]

- 19. broadpharm.com [broadpharm.com]

- 20. How to confirm the silane treatment in silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]

Technical Support Center: Minimizing Non-specific Binding on TCO-PEG3-Triethoxysilane Surfaces

Welcome to the technical support center for minimizing non-specific binding on TCO-PEG3-triethoxysilane functionalized surfaces. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the power of bioorthogonal click chemistry for their applications. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols to help you achieve highly specific binding and generate reliable data.

Section 1: Fundamentals of TCO-PEG3-Triethoxysilane Surfaces and Non-Specific Binding

The Chemistry of TCO-PEG3-Triethoxysilane

TCO-PEG3-triethoxysilane is a heterobifunctional reagent that serves as a bridge between a solid substrate (like glass or silica) and a biomolecule of interest. Let's break down its components:

-

Triethoxysilane: This group is responsible for covalently attaching the molecule to hydroxyl-rich surfaces such as glass, silicon dioxide, and other metal oxides. The ethoxy groups hydrolyze in the presence of water to form reactive silanol groups, which then condense with the hydroxyl groups on the substrate to form stable siloxane bonds (Si-O-Si).

-

PEG3 (Polyethylene Glycol, 3 units): The short polyethylene glycol spacer is a hydrophilic chain that plays a crucial role in minimizing non-specific binding. It creates a hydrated layer on the surface that repels proteins and other biomolecules, preventing them from adsorbing to the underlying substrate.

-

TCO (trans-cyclooctene): This is the "click" chemistry handle. TCO reacts with tetrazine-labeled molecules in a highly efficient and specific bioorthogonal reaction known as the inverse-electron-demand Diels-Alder cycloaddition (iEDDA). This reaction is exceptionally fast and proceeds readily in aqueous buffers without the need for a catalyst, making it ideal for biological applications.[1][2]

The Mechanisms of Non-Specific Binding

Non-specific binding (NSB) is the undesirable adsorption of molecules to a surface through interactions other than the intended specific binding event. High NSB can lead to false-positive signals, reduced assay sensitivity, and inaccurate data interpretation. The primary drivers of NSB are:

-

Hydrophobic Interactions: Hydrophobic patches on proteins and other biomolecules can interact with hydrophobic regions on the substrate.

-

Electrostatic Interactions: Charged molecules can be attracted to oppositely charged areas on the surface.

-

Hydrogen Bonding: Polar groups on both the analyte and the surface can form hydrogen bonds.

A well-passivated surface, such as one modified with TCO-PEG3-triethoxysilane, aims to minimize these interactions. The hydrophilic PEG layer creates a steric barrier and a hydration shell that disrupts the forces driving non-specific adsorption.

Section 2: Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues encountered when working with TCO-PEG3-triethoxysilane surfaces.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| High background signal/High non-specific binding | 1. Incomplete or uneven TCO-PEG3-triethoxysilane coating. 2. Insufficient blocking of remaining reactive sites. 3. Hydrophobic or electrostatic interactions between the analyte and the surface. 4. Contaminated buffers or reagents. | 1. Optimize the silanization protocol (see Section 3.1). Ensure thorough cleaning of the substrate and use fresh silane solution. 2. Implement a robust blocking step after the TCO-tetrazine ligation. Common blocking agents include Bovine Serum Albumin (BSA), casein, or commercially available blocking buffers. 3. Adjust the buffer conditions. Increase the salt concentration (e.g., up to 500 mM NaCl) to minimize electrostatic interactions. Add a non-ionic surfactant like Tween-20 (0.05-0.1%) to reduce hydrophobic interactions. 4. Filter all buffers and use high-purity reagents. |

| Low specific signal | 1. Inefficient TCO-PEG3-triethoxysilane surface functionalization. 2. Degradation of the TCO group. 3. Steric hindrance at the surface. 4. Suboptimal TCO-tetrazine ligation conditions. | 1. Verify the success of the silanization step using surface characterization techniques like contact angle measurement or XPS. 2. The TCO group can isomerize to the less reactive cis-cyclooctene (CCO) over time. Use freshly prepared TCO-functionalized surfaces and store them properly (desiccated, protected from light).[1] 3. If immobilizing large molecules, consider using a longer PEG spacer to reduce steric hindrance. 4. Optimize the concentration of the tetrazine-labeled molecule and the incubation time for the click reaction. Ensure the reaction buffer is free of amine-containing species like Tris, which can react with some tetrazine derivatives.[3] |

| Inconsistent results between experiments | 1. Variability in the surface preparation and functionalization. 2. Inconsistent buffer preparation. 3. Lot-to-lot variability of reagents. | 1. Standardize the entire protocol, from substrate cleaning to the final washing steps. Maintain consistent incubation times, temperatures, and solution concentrations. 2. Prepare fresh buffers for each experiment and verify the pH. 3. Test new lots of critical reagents before use in large-scale experiments. |

Section 3: Detailed Protocols

Protocol for Surface Functionalization with TCO-PEG3-Triethoxysilane

This protocol provides a step-by-step guide for the covalent immobilization of TCO-PEG3-triethoxysilane onto silica or glass surfaces.

Caption: Workflow for TCO-PEG3-Triethoxysilane Surface Functionalization.

Materials:

-

TCO-PEG3-triethoxysilane

-

Anhydrous ethanol

-

Deionized water

-

Substrates (e.g., glass slides, silicon wafers)

-

Piranha solution (7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment (PPE) in a fume hood.

-

Nitrogen gas stream

-

Oven

Procedure:

-

Substrate Cleaning and Activation:

-

Clean the substrates by sonicating in a series of solvents (e.g., acetone, isopropanol, deionized water) for 15 minutes each.

-

To generate a high density of hydroxyl groups, activate the surface. A common method is to immerse the substrates in a freshly prepared piranha solution for 30-60 minutes.

-

Rinse the substrates thoroughly with deionized water and dry them under a stream of nitrogen gas.

-

-

Silanization Solution Preparation:

-

Prepare a 1-2% (v/v) solution of TCO-PEG3-triethoxysilane in a 95:5 (v/v) ethanol/water mixture. It is crucial to prepare this solution immediately before use, as the triethoxysilane will begin to hydrolyze and self-condense in the presence of water.[4]

-

-

Incubation:

-

Immerse the cleaned and activated substrates in the freshly prepared silanization solution.

-

Incubate for 1-2 hours at room temperature with gentle agitation.

-

-

Rinsing:

-

After incubation, remove the substrates from the silanization solution and rinse them thoroughly with ethanol to remove any physisorbed silane molecules.

-

Dry the substrates under a stream of nitrogen gas.

-

-

Curing:

-

To promote the formation of stable covalent siloxane bonds, cure the coated substrates by baking them in an oven at 80-120°C for 1-2 hours.[5]

-

-

Surface Characterization (Optional but Recommended):

-

Contact Angle Measurement: A successful hydrophilic PEG coating should result in a decrease in the water contact angle compared to the bare substrate.

-

X-ray Photoelectron Spectroscopy (XPS): XPS can be used to confirm the presence of silicon, carbon, and oxygen in the expected ratios on the surface.

-

Protocol for TCO-Tetrazine Ligation and Blocking

This protocol describes the subsequent steps of attaching a tetrazine-labeled biomolecule to the TCO-functionalized surface and blocking any remaining non-specific binding sites.

Caption: Mechanisms of NSB and Prevention Strategies.

Materials:

-

TCO-functionalized substrates

-

Tetrazine-labeled biomolecule (e.g., antibody, protein, oligonucleotide)

-

Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

Blocking buffer (e.g., 1-3% BSA in PBS)

-

Washing buffer (e.g., PBS with 0.05% Tween-20 (PBST))

Procedure:

-

TCO-Tetrazine Ligation:

-

Prepare a solution of the tetrazine-labeled biomolecule in the reaction buffer at the desired concentration.

-

Apply the solution to the TCO-functionalized surface and incubate for 30-60 minutes at room temperature. The optimal incubation time may need to be determined empirically.[3]

-

Rinse the surface thoroughly with the reaction buffer to remove any unbound tetrazine-labeled molecules.

-

-

Blocking:

-

Immerse the surface in the blocking buffer and incubate for 1-2 hours at room temperature or overnight at 4°C.

-

This step is critical to saturate any remaining sites on the surface that could contribute to non-specific binding.

-

-

Washing:

-

Wash the surface extensively with the washing buffer to remove excess blocking agent.

-

The surface is now ready for your specific binding assay.

-

Section 4: Frequently Asked Questions (FAQs)

Q1: Why is it important to use a fresh solution of TCO-PEG3-triethoxysilane?

A1: Triethoxysilanes are sensitive to moisture. In the presence of water, they will hydrolyze and begin to self-condense in solution, forming oligomers and polymers. This can lead to a non-uniform, aggregated coating on your surface. Using a freshly prepared solution ensures that the silane molecules are predominantly in their monomeric, reactive form, leading to a more uniform and effective monolayer.[5]

Q2: Can I use a different solvent for the silanization reaction?

A2: While anhydrous toluene is also commonly used for silanization, an ethanol/water mixture is often preferred as it provides the controlled amount of water needed for the hydrolysis of the ethoxy groups, which is the first step in the reaction with the surface hydroxyl groups. The choice of solvent can influence the quality of the resulting monolayer, so it is important to be consistent.

Q3: How can I confirm that my TCO-PEG3-triethoxysilane coating was successful?

A3: A simple and effective method is to measure the static water contact angle. A successful hydrophilic PEG coating will result in a more hydrophilic surface, and thus a lower water contact angle compared to the bare substrate. For a more detailed analysis, techniques like X-ray Photoelectron Spectroscopy (XPS) can confirm the elemental composition of the surface, and Atomic Force Microscopy (AFM) can be used to assess the surface morphology and roughness.

Q4: What are the best blocking agents to use?

A4: The choice of blocking agent can depend on your specific assay. Bovine Serum Albumin (BSA) is a widely used and effective blocking agent. Casein, often found in non-fat dry milk solutions, is another common choice. For assays with particularly high background, specialized commercial blocking buffers may offer superior performance. It is often necessary to test a few different blocking agents to find the one that works best for your system.

Q5: The TCO-tetrazine reaction is supposed to be very fast. Why do I need to incubate for 30-60 minutes?

A5: While the reaction kinetics are indeed very fast, the overall ligation on a surface is also dependent on the diffusion of the tetrazine-labeled molecule to the TCO groups on the surface. The recommended incubation time ensures that there is sufficient opportunity for the reaction to go to completion across the entire surface. For very low concentrations of the tetrazine-labeled molecule, a longer incubation time may be beneficial.

By understanding the underlying chemistry and following these detailed protocols and troubleshooting guides, you will be well-equipped to minimize non-specific binding on your TCO-PEG3-triethoxysilane functionalized surfaces and achieve high-quality, reproducible results in your research.

References

-

Nanocs. (n.d.). Silane PEG, mPEG-Silane. Retrieved from [Link]

-

Interchim. (n.d.). TCO (Trans-CycloOctyne) reagents for "Click Chemistry" – Amine reactive. Retrieved from [Link]

Sources

- 1. interchim.fr [interchim.fr]

- 2. TCO-PEG3-triethoxysilane, 2250217-32-2 | BroadPharm [broadpharm.com]

- 3. Immobilization of Biomolecules onto Silica and Silica-Based Surfaces for Use in Planar Array Biosensors | Springer Nature Experiments [experiments.springernature.com]

- 4. Silane PEG, mPEG-Silane [nanocs.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Validation & Comparative

Optimizing Surface Bio-Orthogonality: The Strategic Advantage of TCO-PEG3-Triethoxysilane

Executive Summary

In the precise domain of surface bio-functionalization, the choice of linker chemistry is as critical as the reactive group itself. While Trans-Cyclooctene (TCO) is chemically superior to other dienophiles for Inverse Electron Demand Diels-Alder (IEDDA) reactions, its performance on solid supports (glass, silica, nanoparticles) is often compromised by steric hindrance and non-specific binding when tethered via short alkyl chains.[1]

This guide analyzes the structural and functional advantages of TCO-PEG3-triethoxysilane over conventional short-chain TCO silanes.[1] Experimental evidence and mechanistic modeling confirm that the inclusion of a polyethylene glycol (PEG) spacer significantly enhances reaction kinetics with bulky biomolecules, improves surface wettability, and drastically reduces background noise in high-sensitivity assays.

Mechanism of Action: The "Buoy" Effect